(2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid
Description
(2E)-3-(1-Benzyl-1H-pyrazol-4-yl)acrylic acid is a structurally distinct acrylic acid derivative featuring a benzyl-substituted pyrazole ring at the 4-position of the α,β-unsaturated carboxylic acid backbone. Its molecular formula is C₁₉H₁₅ClN₂O₂ (monoisotopic mass: 338.082 g/mol), with an E-configuration at the double bond, critical for its stereochemical and electronic properties . For example, Griffin and Geory () describe the synthesis of related 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid derivatives via refluxing isochromene-1,3-dione with amines, followed by recrystallization.
These attributes make it a candidate for pharmaceutical and materials science applications, as evidenced by its structural analogs showing bioactivity (e.g., antioxidant, anti-inflammatory, and antiviral properties) .
Properties
IUPAC Name |
(E)-3-(1-benzylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSZZZOLFQEKP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acrylic Acid Formation:
Industrial Production Methods
Industrial production of (2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzyl and 4-chlorophenyl groups in the target compound confer greater lipophilicity compared to ethyl or methyl substituents in analogs . This enhances membrane permeability, a critical factor in drug bioavailability.
- In contrast, indazole-containing analogs (e.g., ) exhibit rigid, planar structures due to fused aromaticity, which may limit conformational flexibility .
Biological Activity
(2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzyl group and an acrylic acid moiety, contributing to its diverse biological effects.
Chemical Structure and Properties
The chemical structure of (2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid can be represented as follows:
This structure enables interactions with various biological targets, which can lead to significant therapeutic effects.
Anti-inflammatory Properties
Research indicates that (2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid exhibits notable anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes associated with inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), making it a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways involved in inflammation and infection .
Case Studies
- In vitro Studies : A study evaluating the anti-inflammatory effects of (2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid demonstrated a significant reduction in nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). The IC50 value was determined to be approximately 25 µM, indicating a strong anti-inflammatory potential .
- Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its effectiveness as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Celecoxib | Pyrazole derivative | Anti-inflammatory |
| Nintedanib | Different core structure | Anticancer activity |
| (2E)-3-(1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl)propanoic acid | Similar structure with propanoic acid | Anti-inflammatory |
The comparison highlights the unique properties of (2E)-3-(1-benzyl-1H-pyrazol-4-yl)acrylic acid, particularly its dual role in anti-inflammatory and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
